Theaspirane

描述

Overview of Theaspirane as a Norisoprenoid Compound

This compound belongs to the norisoprenoid class of compounds. Norisoprenoids are C13-carbon skeleton compounds derived from the enzymatic or photo-oxidative degradation of C40-carotenoids, which are common plant pigments. nih.govnih.gov This degradation process cleaves the larger carotenoid molecules, such as β-carotene, to produce a variety of aromatic and biologically active smaller molecules, including this compound. leffingwell.comresearchgate.net

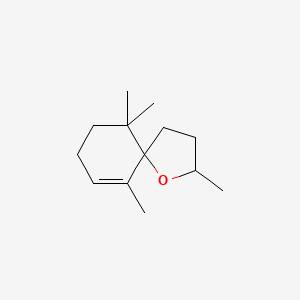

The chemical structure of this compound is defined by a 2,6,10,10-tetramethyl-1-oxaspiro[4.5]decane framework. nih.gov This spirocyclic ether structure is responsible for its unique chemical properties and complex aroma. This compound exists as a set of four stereoisomers due to two asymmetric carbon atoms in its structure. google.com These isomers, often referred to as cis/trans or A/B forms, can exhibit different sensory profiles and may be present in varying ratios in different natural sources. google.comthegoodscentscompany.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂O nih.gov |

| IUPAC Name | 2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene nih.gov |

| Molar Mass | 194.31 g/mol chemspider.com |

| CAS Number | 36431-72-8 thegoodscentscompany.com |

| Appearance | Colorless liquid fraterworks.com |

| Odor Profile | Tea-like, woody, fruity (berry), with camphoraceous, herbal, and spicy notes. fraterworks.comperfumerflavorist.com |

Historical Context of this compound Research

This compound was first identified as a trace, yet powerful, flavor component in raspberry and passion fruit oils, as well as being a key aroma constituent of tea, from which it derives its name. google.com Its discovery is rooted in the advancements in analytical chemistry that allowed for the isolation and identification of volatile compounds responsible for the complex aromas of natural products.

While initial discoveries took place, a pivotal moment in the recognition of its importance came in 1985, when flavor chemist and perfumer Arcadi Boix Camps lauded this compound as one of the most singular and remarkable chemicals to emerge from research. thegoodscentscompany.comfraterworks.com He described its fragrance as extraordinarily complex, with herbal, green tea, tobacco, woody, floral, and spicy notes. thegoodscentscompany.com This endorsement highlighted its value and spurred further investigation into its properties and applications.

Subsequent research has focused on its enantioselective synthesis, which has proven challenging due to its complex stereochemistry. google.commdpi.com Early synthetic methods were often non-stereoselective or produced low yields. mdpi.com More recent research has explored greener, more efficient synthetic routes, including chemoenzymatic and microwave-assisted methods, to produce specific stereoisomers of high optical purity. mdpi.com

Significance of this compound in Natural Product Chemistry

The significance of this compound in natural product chemistry is multifaceted, stemming from its potent sensory properties and its widespread occurrence. It is considered a key aroma-active compound, meaning it significantly influences the perceived flavor and scent of a substance, even at very low concentrations. researchgate.net

Its most notable role is in the aroma of tea (Camellia sinensis), where it contributes to the characteristic woody, floral, and warm notes of black tea. researchgate.netresearchgate.net Research has confirmed it as a key aroma compound in world-famous black teas like Darjeeling and Keemun. researchgate.net Its formation can be influenced by factors such as insect damage to the tea leaves, which increases the degradation of carotenoids. researchgate.net

This compound is also a vital component of the prized aroma of osmanthus (Osmanthus fragrans) flowers. leffingwell.comresearchgate.net These flowers are renowned for their rich, fruity-floral scent reminiscent of apricot and peach, and are used to flavor teas and create expensive perfumes. natureinbottle.com this compound and its derivatives, formed from carotenoids, are major contributors to this unique and highly sought-after fragrance. leffingwell.comnih.gov

The biogenetic link between carotenoids and potent aroma compounds like this compound is a cornerstone of its importance. This pathway illustrates a fundamental process in plant biochemistry where pigments are transformed into volatile signals that can attract pollinators or serve as defense mechanisms. nih.govnih.gov The study of this compound's natural distribution provides insights into the metabolic pathways of various plants.

Table 2: Notable Natural Occurrences of this compound

| Natural Source | Scientific Name |

|---|---|

| Tea | Camellia sinensis nih.gov |

| Osmanthus | Osmanthus fragrans leffingwell.comresearchgate.net |

| Raspberry | Rubus idaeus google.com |

| Passion Fruit | Passiflora edulis google.com |

| Grape | Vitis vinifera |

| Quince | Cydonia oblonga thegoodscentscompany.com |

| Starfruit | Averrhoa carambola |

| Saffron | Crocus sativus |

| Hops | Humulus lupulus |

| Madagascar Periwinkle | Catharanthus roseus nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUZHTWCNKINPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)C(=CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047055 | |

| Record name | 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | Theaspirane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

68.00 to 72.00 °C. @ 3.00 mm Hg | |

| Record name | Theaspirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble in fats, soluble (in ethanol) | |

| Record name | Theaspirane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.926-0.958 | |

| Record name | Theaspirane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

36431-72-8 | |

| Record name | Theaspirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36431-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theaspirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036431728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Theaspirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution

Plant Sources of Theaspirane

This compound has been identified as a volatile component in several well-known plant species. Its contribution to the aroma profile of these plants is a subject of scientific interest, particularly in the food and fragrance industries.

This compound is a well-documented aroma constituent in tea, derived from the leaves of Camellia sinensis. nih.govthegoodscentscompany.com It is recognized for contributing to the complex fragrance of both black and green tea, often described as having herbal, floral, and woody notes. perflavory.compellwall.comfraterworks.comperfumersapprentice.com Research has shown that this compound is a stable compound, and its presence is significant in understanding the changes in tea aroma during long-term storage, such as in the aging process of Tuo tea. sigmaaldrich.com Studies focusing on the enantiomeric and quantitative analysis of volatile terpenoids have further elucidated the role of different isomers of this compound in the final aroma of various teas. thegoodscentscompany.com

Passion fruit (Passiflora edulis) is another significant natural source of this compound, where it contributes to the fruit's distinct and highly valued aroma. nih.govthegoodscentscompany.com Scientific analyses of both purple and yellow varieties of passion fruit have identified a complex mixture of volatile organic compounds responsible for its characteristic scent. nih.govusda.gov Studies on the ripening process of purple passion fruit revealed 148 volatile organic compounds, with significant changes in their profile as the fruit matures. nih.gov Similarly, research on yellow passion fruit puree and its aqueous essence characterized numerous aromatic components, confirming the role of compounds like this compound in its complex flavor profile. usda.gov

This compound is a known flavor component in red raspberries (Rubus idaeus). nih.govthegoodscentscompany.com It is part of the complex array of volatile compounds that create the fruit's characteristic sweet and fruity aroma. The oil extracted from raspberry seeds, in particular, is a source of various bioactive compounds, including monoterpenes and other chemical constituents that contribute to its scent. nih.gov Furthermore, the absolute extracted from raspberry leaves also possesses a deep and complex aroma profile, suggesting the presence of a wide range of volatile molecules. thegoodscentscompany.com

In the brewing industry, hops (Humulus lupulus) are essential for imparting bitterness, flavor, and aroma to beer. academicjournals.orgmdpi.com this compound has been identified as a component of hop aroma. nih.gov Research has shown that this compound exists in its free form in certain hop varieties, with the Mosaic variety being a notable example. nih.gov Furthermore, in other varieties like Citra and Amarillo, this compound can be released from its non-volatile glucoside precursors during the brewing process. nih.gov This release contributes to the final aroma profile of the beer. The female flower of the hop plant contains lupulin glands, which are rich in the essential oils and resins that produce these aromatic compounds. thebrewedpalate.com

Data Table: Occurrence of this compound in Plant Sources

| Plant Species | Common Name | Part(s) Where Found | Reference(s) |

| Camellia sinensis | Tea Plant | Leaves | nih.gov, thegoodscentscompany.com, sigmaaldrich.com |

| Musa spp. | Banana | Senesced Leaves, Fruit | nih.gov, researchgate.net, researchgate.net |

| Passiflora edulis | Passion Fruit | Fruit, Fruit Puree | nih.gov, thegoodscentscompany.com, nih.gov, usda.gov |

| Rubus idaeus | Raspberry | Fruit, Seeds, Leaves | nih.gov, thegoodscentscompany.com, nih.gov, thegoodscentscompany.com |

| Humulus lupulus | Hop | Female Flowers (Cones) | nih.gov, thebrewedpalate.com |

| Vitis vinifera | Grape | Berries | thegoodscentscompany.com, , researchgate.net |

Ulex europaeus (Gorse)

Ulex europaeus, commonly known as gorse, is a perennial evergreen shrub. Analysis of the volatile extracts from the flowering biomass of U. europaeus has led to the identification of this compound as one of its constituents. A study focused on the plant's volatile organic compounds was the first to describe the presence of this compound in gorse, alongside other compounds such as eugenol. nih.gov The volatile profile of gorse is dominated by aliphatic compounds, with n-tricosane being the most abundant. nih.gov

Cytisus scoparius (Scotch Broom)

Cytisus scoparius, or Scotch broom, is a leguminous shrub native to Europe. mdpi.com While it is closely related to Ulex europaeus and its chemical profile is rich in volatile compounds, particularly oxygenated monoterpenes, the presence of this compound has not been explicitly documented in scientific literature. nih.gov Plants in the Cytisus genus are known to contain carotenoids, which serve as precursors for this compound biosynthesis. researchgate.net However, direct identification of this compound itself within C. scoparius has not been reported in the reviewed studies.

Dendrobium chrysotoxum (Orchid Species)

Dendrobium chrysotoxum is a species of orchid known for its vibrant yellow flowers and distinct fragrance. Comprehensive analysis of the floral scent of this orchid has successfully identified this compound as a key volatile organic compound. nih.gov A widely-targeted volatilomics study identified a total of 543 VOCs in the floral organs during different flowering periods, with this compound being among the newly identified compounds for this genus. nih.gov The presence of this compound contributes to the complex terpenoid and aromatic scent profile of the D. chrysotoxum flower. nih.gov

Sideritis spp. (Ironwort)

The genus Sideritis, commonly known as ironwort or mountain tea, encompasses over 150 species, which are widely studied for their rich phytochemical content used in herbal teas. nih.govresearchgate.net Extensive research into the chemical composition of various Sideritis species has revealed a high concentration of monoterpenes, diterpenes, flavonoids, and phenolic acids. researchgate.netnih.gov Despite these detailed phytochemical analyses of their essential oils and extracts, this compound has not been identified as a constituent compound in the available scientific literature.

Biosynthetic Pathways of this compound

This compound is not synthesized directly but is rather a product of the breakdown of larger molecules. This degradation is a key process that releases various aromatic compounds in plants.

Precursor Compounds and Enzymatic Transformations

The primary precursors for the biosynthesis of this compound are carotenoids. wikipedia.org Carotenoids are C40 isoprenoid pigments responsible for the yellow, orange, and red colors in many plants. researchgate.net The formation of this compound, a C13 norisoprenoid, occurs through the enzymatic cleavage of these carotenoid precursors.

This transformation is catalyzed by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). researchgate.net These are non-heme iron(II)-dependent enzymes that utilize molecular oxygen to cleave specific double bonds within the carotenoid's polyene chain. The CCD1 enzyme, for example, is known to cleave carotenoids at the 9,10 and 9',10' positions to generate a variety of apocarotenoids, including the ionones that can be further converted to this compound. The process is highly regiospecific, ensuring the precise formation of specific volatile compounds from a variety of carotenoid substrates. researchgate.net

Role of Carotenoid Degradation Pathways

The degradation of carotenoids is a fundamental metabolic process in plants that produces a wide array of apocarotenoids. wikipedia.org These smaller molecules, including this compound, often function as important signaling molecules, hormones, and, most notably, as key contributors to flavor and fragrance.

The pathway leading to this compound is a catabolic process where large, non-volatile carotenoid molecules are broken down into smaller, volatile norisoprenoids. wikipedia.org This oxidative cleavage, mediated by CCD enzymes, is a crucial step for releasing these aromatic compounds into the plant's tissues, such as in flowers and fruits, where they can act as attractants for pollinators or contribute to the plant's defense mechanisms. nih.gov Therefore, the carotenoid degradation pathway is essential for the natural synthesis of this compound and other related aroma compounds.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, a C13-norisoprenoid, is not governed by a dedicated, de novo synthetic pathway. Instead, its formation is a consequence of the oxidative degradation of C40 carotenoids. Therefore, the genetic regulation of this compound production is intrinsically linked to the genes that control the carotenoid biosynthetic pathway and, more directly, the enzymatic cleavage of these carotenoid precursors.

The primary enzymes responsible for this cleavage are a family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) . nih.govmdpi.com These enzymes catalyze the oxidative cleavage of double bonds within the carotenoid backbone, yielding a variety of smaller molecules called apocarotenoids, which include the precursors to this compound. mdpi.com The expression of CCD genes is the key regulatory control point for the production of this compound and other related norisoprenoids.

The CCD gene family is diverse and has been classified into two main subfamilies: the Carotenoid Cleavage Dioxygenases (CCDs) and the 9-cis-epoxycarotenoid dioxygenases (NCEDs). nih.gov

CCD1 Subfamily: Members of this subfamily are found in the cytoplasm and are known to cleave multiple carotenoid substrates. For instance, in tomato (Solanum lycopersicum), the genes LeCCD1A and LeCCD1B encode proteins that cleave various carotenoids at the 9,10 and 9',10' positions to produce C13 compounds, such as β-ionone from β-carotene. nih.govresearchgate.net The regulation of these genes is often tied to developmental stages; for example, LeCCD1B is highly expressed in ripening fruit, contributing significantly to the volatile aroma profile. nih.gov

CCD4 Subfamily: These enzymes are located in the plastids and are often associated with the color of fruits and flowers by degrading carotenoids. nih.gov Their activity in cleaving carotenoids at the 9,10 (9',10') double bond also contributes to the pool of C13 norisoprenoid flavor and aroma compounds. nih.gov

NCED Subfamily: These enzymes are best known for their critical role in the biosynthesis of the phytohormone abscisic acid (ABA). nih.gov They specifically cleave 9-cis-violaxanthin (B1234195) and 9-cis-neoxanthin. nih.gov The expression of NCED genes is tightly regulated and often induced by environmental stresses, particularly drought. wikipedia.orgfrontiersin.org This stress-induced upregulation leads to an increased production of ABA and other apocarotenoids, which can include this compound precursors. For example, the overexpression of the AtNCED3 gene in Arabidopsis thaliana enhances tolerance to dehydration stress. wikipedia.org Similarly, studies in grapevine (Vitis vinifera) have shown that overexpression of the VaNCED1 gene improves drought tolerance, linking environmental stress directly to the regulation of the carotenoid cleavage pathway. frontiersin.org

The regulation of these various CCD and NCED genes is complex, responding to developmental cues (e.g., fruit ripening, seed development), environmental stresses (e.g., drought, salinity), and hormonal signals. nih.govwikipedia.orgmdpi.comnih.gov This intricate genetic control dictates the timing and quantity of carotenoid cleavage, and consequently, the amount of this compound produced in a plant.

Table 1: Key Genes and Enzymes in this compound Biosynthesis

| Gene/Enzyme Family | Specific Gene Example | Organism | Substrate(s) | Function/Significance |

| Carotenoid Cleavage Dioxygenase 1 (CCD1) | LeCCD1A, LeCCD1B | Tomato (Solanum lycopersicum) | β-carotene, Lycopene | Cleaves carotenoids at 9,10 positions; contributes to flavor volatiles like β-ionone during fruit ripening. nih.gov |

| Carotenoid Cleavage Dioxygenase 4 (CCD4) | CmCCD4a | Chrysanthemum (Chrysanthemum morifolium) | Carotenoids | Involved in color formation in flowers by cleaving carotenoids. nih.gov |

| 9-cis-epoxycarotenoid dioxygenase (NCED) | AtNCED3 | Arabidopsis thaliana | 9-cis-violaxanthin, 9-cis-neoxanthin | Rate-limiting step in ABA biosynthesis; expression is upregulated by drought stress. wikipedia.org |

| 9-cis-epoxycarotenoid dioxygenase (NCED) | VaNCED1 | Grapevine (Vitis amurensis) | 9-cis-epoxycarotenoids | Confers drought tolerance when overexpressed, linking stress response to the apocarotenoid pathway. frontiersin.org |

Formation of this compound-Derived Compounds

This compound is not only an end-product of carotenoid degradation but can also serve as a precursor for a range of other compounds through further metabolic transformations. These reactions, which include oxidation and hydroxylation, generate a variety of this compound derivatives that contribute to the complex aroma profiles of various foods and beverages.

Research conducted on oxidized model systems of hops (Humulus lupulus) and in commercial beer has led to the identification of several this compound-derived compounds. These transformations are particularly relevant in processes involving aging, oxidation, or fermentation. In one study, six such derivatives were identified via gas chromatography-high resolution mass spectrometry.

The identified compounds included:

4-hydroxy-7,8-dihydro-β-ionone

6-hydroxy-7,8-dihydro-α-ionone

Dihydrodehydro-β-ionone

Two distinct this compound monoepoxides

A derived alcohol

Of these, 4-hydroxy-7,8-dihydro-β-ionone and dihydrodehydro-β-ionone had been previously described in scientific literature. The study also found five of these compounds, along with this compound itself, in their free form in hops. Furthermore, certain hop varieties were noted for their potential to release this compound and its derivatives from their glycosidically bound precursors. The presence of this compound and four of these derivatives (4-hydroxy-7,8-dihydro-β-ionone, 6-hydroxy-7,8-dihydro-α-ionone, and both monoepoxides) was confirmed for the first time in a fresh commercial top-fermentation beer.

The formation of such compounds is also relevant in other products like tea and wine, where aging and fermentation processes can modify the initial volatile profile. sigmaaldrich.comnih.gov The transformation of this compound into these various hydroxylated and epoxidized forms highlights its role as a reactive intermediate in the development of flavor and aroma complexity over time.

Table 2: Known this compound-Derived Compounds

| Compound Name | Molecular Formula | Source/Context of Identification |

| 4-hydroxy-7,8-dihydro-β-ionone | C13H22O2 | Identified in oxidized hop media and beer. |

| 6-hydroxy-7,8-dihydro-α-ionone | C13H22O2 | Identified in oxidized hop media and beer. |

| Dihydrodehydro-β-ionone | C13H20O | Identified in oxidized hop media and beer. |

| This compound monoepoxide (Isomer 1) | C13H22O2 | Identified in oxidized hop media and beer. |

| This compound monoepoxide (Isomer 2) | C13H22O2 | Identified in oxidized hop media and beer. |

| 6-hydroxydihydrothis compound | C13H24O2 | Commercially available flavor and fragrance ingredient. thegoodscentscompany.com |

Advanced Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for Theaspirane and its Stereoisomers

The total synthesis of this compound and its various stereoisomers has evolved significantly from early, often inefficient methods to highly controlled and selective modern strategies.

| Method | Key Reagents | Limitations |

| Early Enantioselective Synthesis (Schreier et al.) | H₂/Pd, LiAlH₄ | Non-convergent, Low overall yield, Hazardous reagents, High energy consumption mdpi.com |

| General Early Routes | Thermal cyclization (acidic) | Poor stereoselectivity, Difficult separation of isomers |

Modern synthetic chemistry has ushered in an era of highly enantioselective methods for producing specific this compound stereoisomers. A significant advancement is the use of microwave-assisted organic synthesis (MAOS) combined with green chemistry principles. This approach has been successfully applied to the synthesis of (2R,5S)-theaspirane, a known kairomone for the banana weevil. mdpi.comnih.gov By employing microwave irradiation, reaction times have been drastically reduced, and stereoselectivity has been improved. mdpi.comnih.gov

Another powerful technique for achieving enantioselectivity is through enzymatic reactions. A patented process describes the enantioselective esterification of a racemic alcohol precursor of this compound using a lipase (B570770), such as Novozym 435. google.com This enzymatic resolution allows for the separation of stereoisomers, leading to the production of optically active this compound with high purity and in good yield. google.com

| Method | Key Features | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation, Green chemistry principles | Reduced reaction time, Improved stereoselectivity, Minimized use of toxic reagents mdpi.comnih.gov |

| Enzymatic Resolution | Enantioselective esterification with lipase (e.g., Novozym 435) | High optical purity, Good yield, Production of specific stereoisomers google.com |

Electrochemical methods offer an alternative pathway for the synthesis of this compound, often involving the oxidation of precursors like dihydroionol. mdpi.com However, these routes can be non-stereoselective, yielding mixtures of isomers. mdpi.comresearchgate.net The cost of electrodes, such as platinum, and the use of toxic reagents like bis(p-chlorophenyl) diselenide can also be drawbacks. mdpi.com

While not yet perfected for this compound, the principles of achieving stereoselectivity in electrochemical reactions are being explored for other complex molecules. nih.govrsc.orgrsc.org Regio- and stereoselectivity in such reactions are often governed by the energetics of the transition state and steric hindrance, which can be influenced by the choice of substrate, solvent, and electrode material. nih.gov Future advancements in this area may lead to more controlled and efficient electrochemical syntheses of specific this compound stereoisomers.

| Method | Precursor | Key Features | Challenges |

| Electrochemical Synthesis | Dihydroionol | Single-step potential | Often non-stereoselective, High cost of electrodes, Use of toxic reagents mdpi.comresearchgate.net |

Chemical Derivatization and Analog Synthesis

The modification of the this compound structure through chemical derivatization allows for the exploration of structure-activity relationships and the creation of novel compounds.

The introduction of functional groups, such as hydroxyl (-OH) and keto (C=O) groups, onto the this compound skeleton can significantly alter its properties. A known derivative is 6-hydroxydihydrothis compound , which exists as a mixture of cis and trans isomers. thegoodscentscompany.com The synthesis of such hydroxy-derivatives can potentially be achieved through various oxidation methods.

The synthesis of keto-derivatives, such as 1,3-diketones and β-keto thioesters, often involves the acylation of a ketone or thioester. organic-chemistry.org Methods like soft enolization followed by acylation with acid chlorides provide an efficient route to these types of compounds. organic-chemistry.org While not specifically reported for this compound, these general methodologies could be adapted to create keto-theaspirane analogs. For instance, the oxidation of a suitable this compound precursor could yield a ketone, which could then be further functionalized. The synthesis of keto-carotenoids, for example, involves the allylic oxidation of a precursor to an unsaturated ketone. nih.gov

Achieving stereochemical control during the derivatization of this compound is crucial for producing specific analogs. The stereochemical outcome of a reaction can be influenced by a variety of factors, including the existing stereocenters in the starting material, the reagents used, and the reaction conditions. For example, in the synthesis of prostaglandins, the stereochemistry at a specific carbon was controlled by using a silyl (B83357) group that was later converted to a hydroxyl group. rsc.org This type of strategic use of protecting and directing groups is a common approach to achieving stereocontrol.

In enantioselective synthesis, chiral catalysts or auxiliaries are often employed to direct the formation of a particular stereoisomer. nih.gov While specific examples for the derivatization of this compound are not widely reported, the general principles of stereocontrolled synthesis would apply. Careful selection of reagents and reaction pathways would be necessary to control the stereochemistry at newly formed chiral centers in this compound derivatives.

Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The exploration of this compound's structure-activity relationships (SAR) has been a subject of interest in the field of flavor and fragrance chemistry, aiming to understand how modifications to its core structure influence its characteristic aroma profile. A significant approach in this area has been the synthesis of seco-theaspiranes, which are derivatives where a bond in the spirocyclic ring system has been cleaved. This strategy allows for a more flexible and accessible structure, providing insights into the essential pharmacophore of this compound.

A notable study in this domain focused on the design, synthesis, and olfactory evaluation of 2-substituted 2-tert-butyl-5-methyl-2,5-dihydrofurans as seco-derivatives of this compound. thieme-connect.com This research provides a clear example of how structural changes impact the olfactory properties of the resulting analogues.

One of the key modifications was the synthesis of oxygenated analogues to investigate the influence of additional functional groups. For instance, the introduction of a hydroxyl group or a keto group in the side chain of the seco-theaspirane framework led to significant shifts in the odor profile. The synthesis of these analogues involved multi-step sequences, including Grignard reactions, Lindlar hydrogenation for the creation of specific double bonds, and cyclization to form the furan (B31954) ring. thieme-connect.com

The stereochemistry of the analogues was also found to play a crucial role in their olfactory properties. The synthesis of different diastereomers and enantiomers of the seco-theaspirane derivatives revealed that even subtle changes in the 3D arrangement of the atoms could lead to distinct odor characters. For example, the enantiomers of 3-(2′-tert-butyl-5′-methyltetrahydrofuran-2′-yl)butan-2-one, a seco-theaspirone, exhibited notable differences in their scents, highlighting the stereoselective nature of the olfactory receptors involved in their perception. thieme-connect.com While one enantiomer shared the powdery, ionone-like character of the parent theaspirone, the other possessed a camphoraceous, woody, and sweet note, more reminiscent of patchouli oil. thieme-connect.com

The research findings from the synthesis and evaluation of these analogues are summarized in the data tables below, illustrating the direct relationship between the structural modifications and the resulting olfactory profiles.

Table 1: Structure-Activity Relationship of seco-Theaspirane Analogues

| Compound Name | Structural Modification from this compound | Reported Olfactory Properties | Reference |

|---|---|---|---|

| 2-tert-butyl-5-methyl-2-propyl-2,5-dihydrofuran | seco-derivative (cleavage of the cyclohexene (B86901) ring) | Pronounced blackcurrant notes | thieme-connect.com |

| 2-tert-butyl-5-methyl-2-propyltetrahydrofuran | seco-derivative, saturated furan ring | Pronounced blackcurrant notes | thieme-connect.com |

| 2-(2′-tert-butyl-5′-methyltetrahydrofuran-2′-yl)propan-2-ol (like-diastereomer) | seco-derivative with a hydroxylated side chain | Woody tonality, typical patchouli profile | thieme-connect.com |

| 3-(2′-tert-butyl-5′-methyltetrahydrofuran-2′-yl)butan-2-one (enantiomer 10a) | seco-derivative with a keto side chain | Woody aspects, powdery ionone (B8125255) character | thieme-connect.com |

| 3-(2′-tert-butyl-5′-methyltetrahydrofuran-2′-yl)butan-2-one (enantiomer 10b) | seco-derivative with a keto side chain | Camphoraceous, woody, sweet note, closer to patchouli oil | thieme-connect.com |

These findings demonstrate that the spirocyclic structure of this compound is not an absolute requirement for its characteristic odor, as thoughtfully designed seco-analogues can retain and even enhance certain olfactory notes. The introduction of oxygen-containing functional groups and the specific stereochemical configuration are critical determinants of the final aroma profile, shifting it from fruity and blackcurrant-like to more woody and patchouli-like scents. thieme-connect.com This detailed SAR investigation provides a valuable roadmap for the design of novel fragrance ingredients with tailored olfactory properties based on the this compound scaffold.

Biotransformation and Biocatalysis of Theaspirane

Fungi-Mediated Biotransformation

Fungi are highly effective biocatalysts for transforming complex molecules like theaspirane due to their diverse metabolic pathways. nih.gov The use of whole-cell fungal cultures offers a practical approach to bioconversion, as the cells' intrinsic metabolism can regenerate necessary cofactors. researchgate.net

A variety of fungal species have been screened for their ability to biotransform this compound. Among the eleven fungal species studied in one investigation, several demonstrated notable reactivity with this compound. nih.gov The following table summarizes the key fungal species involved in the biotransformation of this compound and the resulting products.

| Fungal Species | Major Biotransformation Products | Reference |

| Aspergillus niger | 3-hydroxy-theaspirane, 3-oxo-theaspirane | mdpi.com |

| Rhizopus stolonifer | 3-hydroxy-theaspirane, 3-oxo-theaspirane | mdpi.com |

| Fusarium culmorum | 3-hydroxy-theaspirane, 3-oxo-theaspirane | mdpi.com |

| Nigrospora oryzae | 4,8-dihydroxy-theaspirane | mdpi.com |

| Mortierella isabellina | 4,8-dihydroxy-theaspirane | mdpi.com |

| Curvularia lunata | 2-(3-Acetoxy-2,6,6-trimethylcyclohex-1-en-1-yl)ethyl acetate, 3-hydroxy-theaspirane | mdpi.com |

The most prevalent biotransformation reactions observed in the fungal metabolism of this compound are oxidations. nih.gov These oxidative processes lead to the formation of hydroxylated and keto derivatives. nih.gov Specifically, the fungal strains tend to oxidize the this compound framework at both the allylic positions and the methine carbon that is connected to the ether oxygen atom. mdpi.com

Reduction reactions, such as the reduction of keto groups or double bonds, have been observed to a lesser extent in the biotransformation of related apocarotenoids, typically resulting in minor products. nih.gov In the case of this compound, the primary focus of fungal metabolism is on oxidative pathways. mdpi.com The main oxidative transformations include:

Allylic hydroxylation: Introduction of a hydroxyl group at a carbon atom adjacent to a double bond.

Oxidation of alcohol to ketone: Conversion of a secondary alcohol to a ketone.

Oxidation of the ether functional group: This can lead to the formation of a hemiketal. mdpi.com

Fungal biotransformations are often characterized by their high degree of regio- and stereoselectivity, meaning they can target specific positions on a molecule and produce a particular stereoisomer. researchgate.netresearchgate.net This selectivity is a key advantage of using biocatalysts over traditional chemical methods. researchgate.net

In the biotransformation of this compound, different fungal species exhibit distinct regioselectivity. For instance, Aspergillus niger, Rhizopus stolonifer, and Fusarium culmorum primarily oxidize the C-3 position, leading to a mixture of 3-hydroxy-theaspirane and 3-oxo-theaspirane that can constitute over 60% of the reaction mixture. mdpi.com

Conversely, Nigrospora oryzae and Mortierella isabellina demonstrate a different regioselectivity by oxidizing this compound to produce 4,8-dihydroxy-theaspirane as a major product. mdpi.com This transformation likely proceeds through a multi-step oxidation process where the oxidation of the allyl methylene (B1212753) and methyl groups occurs more rapidly than the oxidation of the ether group, which is ultimately converted into a hemiketal. mdpi.com

The diverse biotransformation capabilities of fungi are attributed to their vast array of enzymes, particularly oxidoreductases. nih.gov These enzymes are responsible for catalyzing the oxidation and reduction reactions observed in the metabolism of compounds like this compound. nih.gov While the specific enzymes from the aforementioned fungi responsible for this compound transformation have not been fully isolated and characterized in the provided context, it is well-established that enzymes like cytochrome P450 monooxygenases are involved in the oxidation of related apocarotenoids. mdpi.com These enzymes are known to carry out hydroxylation reactions on various substrates. mdpi.com The enzymatic machinery within the fungal cells facilitates the regio- and stereoselective conversions, highlighting the potential for using either whole-cell systems or isolated enzymes for targeted synthesis. nih.govnih.gov

Enzymatic Synthesis and Modifications

The use of isolated enzymes or crude enzyme preparations offers a more controlled approach to the biotransformation of this compound, allowing for specific modifications.

Research has demonstrated the potential of using lyophilisates of certain fungi, such as the basidiomycete Pleurotus sapidus, for specific enzymatic reactions. While the provided search results highlight the use of Pleurotus sapidus for the regio- and stereoselective oxyfunctionalisation of limonenes, including dehydrogenation to form carvone, this indicates its capacity for oxidative transformations on terpenoid-like structures. nih.gov The principles of enzymatic allylic oxidation are transferable, and such enzyme preparations could theoretically be applied to this compound to achieve targeted hydroxylations or other oxidative modifications at the allylic positions, similar to what is observed in whole-cell fungal biotransformations.

Regio- and Chemoselectivity of Enzymatic Reactions

Enzymatic reactions are known for their high degree of selectivity, targeting specific functional groups (chemoselectivity) at particular positions within a molecule (regioselectivity). nih.gov While the principles of using enzymes like lipases and oxidoreductases to achieve selective transformations are well-established in organic synthesis, specific research detailing the regio- and chemoselective enzymatic reactions for the compound this compound is not available in the provided search results. nih.govdntb.gov.ua

Computational Analysis of Enzymatic Mechanisms

Computational methods are powerful tools for understanding the detailed mechanisms of enzyme-catalyzed reactions. nih.gov These approaches can elucidate reaction pathways, characterize transition states, and explain substrate selectivity. nih.gov Such analyses often involve complex models to simulate the enzyme's active site and its interaction with the substrate. nih.gov However, specific studies employing computational analysis to investigate the enzymatic mechanisms of this compound biotransformation were not identified in the search results.

Enantioselective Enzymatic Esterification and Hydrolysis

Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic compounds through enantioselective esterification or hydrolysis. nih.gov These processes rely on the enzyme's ability to preferentially catalyze the reaction of one enantiomer over the other, allowing for the separation of stereoisomers. nih.gov Despite the broad applicability of this method in organic synthesis, literature specifically describing the enantioselective enzymatic esterification or hydrolysis of this compound is not present in the provided search results.

Microalgae-Based Biotransformation Studies

Recent research has explored the potential of microalgae for the biotransformation of terpenoids, including the apocarotenoid this compound. A study investigated the role of three microalgal strains—Chlorella sp. (strains 211.8b and 211.8p) and Chlorococcum sp. (strain JB3)—in the transformation of this compound. researchgate.netproquest.com The goal was to assess the oxidative capabilities of these microorganisms for producing high-value flavor and fragrance compounds. researchgate.net

Investigation of Microalgal Oxidative Capabilities

The study aimed to determine if microalgae could serve as biocatalysts for the oxidation of this compound. researchgate.net The experiments involved incubating this compound with cultures of Chlorella sp. and Chlorococcum sp. under controlled conditions. researchgate.netproquest.com However, the experimental data revealed that the microalgal strains used were not responsible for the oxidation of this compound. proquest.com The transformation of the substrate was observed to occur even in the absence of the microorganisms, pointing to a different mechanism at play. researchgate.netproquest.com

Photochemical Reactions in Biotransformation

The investigation concluded that the transformation of this compound was not a result of microalgal biotransformation but was instead a photochemical reaction. proquest.com The experiments demonstrated that the oxidation of this compound occurred when the compound was exposed to light in an aqueous medium containing oxygen. researchgate.netproquest.com This finding suggests that light acts as a catalyst, promoting the oxidation of the substrate. While this outcome negates the role of these specific microalgae in this compound oxidation, it highlights an alternative, eco-friendly method for transformation using light, water, and oxygen. proquest.com The product identified from the oxidation of this compound was 3-acetoxy-theaspirane. researchgate.net

Data Tables

Table 1: Microalgae and Substrates Investigated

| Microalgal Strain | Substrate(s) | Finding |

| Chlorella sp. (211.8b, 211.8p) | α-ionone, β-ionone, this compound, valencene | Substrate transformation was determined to be a photochemical reaction, not a result of microalgal oxidation. researchgate.netproquest.com |

| Chlorococcum sp. (JB3) | α-ionone, β-ionone, this compound, valencene | Substrate transformation was determined to be a photochemical reaction, not a result of microalgal oxidation. researchgate.netproquest.com |

Table 2: this compound Transformation Product

| Starting Compound | Transformation Product | Reaction Type |

| This compound | 3-acetoxy-theaspirane | Photochemical Oxidation researchgate.net |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating theaspirane from intricate mixtures and for separating its stereoisomers. Both gas and liquid chromatography are employed, often tailored to the specific analytical goal, such as enantiomeric resolution or preparative isolation.

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. chromatographyonline.com Its high resolution, sensitivity, and speed make it ideal for the analysis of natural products and other complex samples. chromatographyonline.com In the context of this compound, GC is frequently used to determine its presence in various natural sources, including black tea and hops. researchgate.netnih.gov

Chiral gas chromatography is a specialized and powerful sub-discipline essential for separating the enantiomers of chiral molecules. gcms.czyoutube.com Since enantiomers often possess distinct sensory properties, their separation is crucial in flavor and fragrance analysis. nih.gov The resolution of enantiomers is achieved by using chiral stationary phases (CSPs), with derivatized cyclodextrins being the most common and effective for a wide range of compounds. chromatographyonline.comresearchgate.net

The first successful resolution of this compound enantiomers was accomplished using a thick-film capillary column with permethyl-β-cyclodextrin as the chiral stationary phase. oup.com This pioneering work enabled further studies into the relationship between the absolute configuration of this compound isomers and their sensory perception. oup.com Modified cyclodextrins are frequently chosen for their ability to form transient diastereomeric complexes with the enantiomers, allowing for their differential retention and separation on the column. chromatographyonline.comresearchgate.net The selection of the specific cyclodextrin (B1172386) derivative and the optimization of GC conditions, such as the temperature program, are critical for achieving baseline separation of the isomers. gcms.czoup.com

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Enantioselective Gas Chromatography | nih.govoup.com |

| Stationary Phase | Permethyl-β-cyclodextrin | oup.com |

| Column Type | Thick-film Capillary Column | oup.com |

| Application | Resolution of this compound enantiomers from natural sources for sensory evaluation. | oup.com |

High-Performance Liquid Chromatography (HPLC) is another key separation technique applicable to this compound analysis. sielc.com It is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. nih.gov For this compound, a reverse-phase (RP) HPLC method can be utilized for effective analysis. sielc.com

One established method employs a Newcrom R1 column, which is a type of reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a straightforward mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com Typically, phosphoric acid is used; however, for applications where the HPLC is coupled to a mass spectrometer (LC-MS), a volatile acid like formic acid is substituted to ensure compatibility. sielc.com This technique allows for robust and scalable analysis of this compound. sielc.com While conventional RP-HPLC can separate diastereomers if they exist, separating enantiomers typically requires a chiral stationary phase, analogous to chiral GC. chromforum.org

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Reverse-Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |

| Detection | UV (standard) or Mass Spectrometry (MS) | sielc.com |

Beyond analytical-scale separation, preparative chromatography is used to isolate larger quantities of specific compounds for structural confirmation, sensory analysis, or use as reference standards. The analytical HPLC method described for this compound is scalable and can be adapted for preparative separation to isolate impurities or individual isomers. sielc.com By increasing the column diameter, sample load, and flow rate, milligram-to-gram quantities of the desired this compound stereoisomers can be collected. This is analogous to preparative GC, which has also been used to isolate single enantiomers of flavor compounds in the milligram range. oup.com The isolation of pure stereoisomers is indispensable for unequivocally assigning their specific sensory characteristics.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides structural information for unequivocal compound identification. It functions by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds in complex mixtures. nih.govmdpi.com This hyphenated technique combines the superior separation power of GC with the definitive identification capabilities of MS. youtube.comuctm.edu In a typical GC-MS analysis, compounds eluting from the GC column are introduced into the ion source of the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). chemrxiv.org The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for confident identification. youtube.com

GC-MS has been instrumental in identifying this compound in a wide variety of matrices, including world-famous black teas and different hop varieties used in beer production. researchgate.netnih.gov The technique's selectivity and sensitivity are crucial for detecting this compound even when it is present at trace levels among hundreds of other volatile compounds. researchgate.netuctm.edu

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) is the most common method. | chemrxiv.org |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) analyzers are typically used. | uctm.edu |

| Application | Identification and quantification of this compound and its derivatives in tea, beer, and other food products. | researchgate.netnih.gov |

| Identification | Based on comparison of retention time and mass spectrum with authentic standards or spectral libraries (e.g., NIST, Wiley). | nih.gov |

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) represents a significant advancement over standard GC-MS, offering much greater mass accuracy. nih.gov While standard MS instruments measure m/z values to the nearest whole number, HRMS instruments can measure them to several decimal places. chemrxiv.org This high mass accuracy allows for the determination of the elemental composition of an ion, which drastically improves the confidence in compound identification, especially for unknown compounds where no reference standard is available (a process known as non-targeted analysis). nih.govnih.gov

GC-HRMS has been successfully applied to identify this compound-derived degradation products in model systems and natural products. nih.gov For instance, in a study on hop and beer, GC-HRMS was used to identify six this compound-derived compounds, some of which had not been previously described in the literature. nih.gov This capability is invaluable for understanding the complex chemical transformations that aroma compounds like this compound undergo during food processing and aging. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the spatial arrangement of atoms. uobasrah.edu.iqnumberanalytics.com

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental tools for determining the molecular structure of this compound. researchgate.netscielo.br Each unique proton and carbon atom in the molecule produces a distinct signal (resonance) in the NMR spectrum, with its position (chemical shift) providing information about its electronic environment. uobasrah.edu.iq

¹H-NMR: The ¹H-NMR spectrum of this compound displays signals for all its 22 protons. The chemical shifts, integration (area under the peak), and splitting patterns (multiplicity) of these signals allow for the assignment of each proton to its position in the molecule. For example, methyl groups typically appear as singlets or doublets in the upfield region, while protons on the carbon-carbon double bond (olefinic protons) resonate at a lower field.

¹³C-NMR: The ¹³C-NMR spectrum reveals the 13 distinct carbon environments in the this compound molecule. nih.gov The chemical shifts indicate the type of carbon, such as those in methyl groups, those adjacent to the ether oxygen, and the sp²-hybridized carbons of the double bond.

The combined analysis of ¹H and ¹³C-NMR data allows for a complete mapping of this compound's connectivity. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~3.8 (m) | ~75 |

| 3 | ~1.6 (m) | ~35 |

| 4 | ~1.4 (m) | ~40 |

| 5 | - | ~80 (spiro C) |

| 6 | - | ~33 |

| 7 | ~2.0 (m) | ~25 |

| 8 | ~2.2 (m) | ~30 |

| 9 | ~5.4 (m) | ~125 |

| 10 | - | ~135 |

| 11 (CH₃) | ~1.2 (d) | ~20 |

| 12 (CH₃) | ~1.0 (s) | ~28 |

| 13 (CH₃) | ~1.1 (s) | ~29 |

| 14 (CH₃) | ~1.7 (s) | ~23 |

Note: Predicted values are estimates based on standard chemical shift tables and the molecular structure. Actual values may vary depending on the solvent and experimental conditions. (m = multiplet, d = doublet, s = singlet)

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between carbon atoms based on the number of attached protons. ceitec.cznorthwestern.edu This technique is invaluable for assigning peaks in a ¹³C-NMR spectrum. libretexts.org Standard DEPT experiments include DEPT-45, DEPT-90, and DEPT-135. ceitec.cz

DEPT-90: Only signals from CH (methine) carbons are observed.

DEPT-135: Signals from CH and CH₃ (methyl) carbons appear as positive peaks, while signals from CH₂ (methylene) carbons appear as negative (inverted) peaks. libretexts.org

Quaternary Carbons (C): Quaternary carbons, which have no attached protons, are absent from all DEPT spectra. ceitec.cz

By comparing the standard ¹³C spectrum with the DEPT spectra, each carbon in this compound can be unambiguously identified as a C, CH, CH₂, or CH₃ group. youtube.com

Table 2: Expected Results for this compound in a DEPT-135 Experiment

| Carbon Type | Example Atom Positions | Expected Signal Phase in DEPT-135 |

|---|---|---|

| CH₃ (Methyl) | C11, C12, C13, C14 | Positive |

| CH₂ (Methylene) | C3, C4, C7, C8 | Negative |

| CH (Methine) | C2, C9 | Positive |

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. wikipedia.orgyoutube.com NOE-based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are 2D NMR techniques that are essential for determining the stereochemistry and three-dimensional structure of molecules in solution. wikipedia.org

This compound has multiple stereocenters, leading to the existence of different diastereomers, such as this compound A and this compound B. thegoodscentscompany.comthegoodscentscompany.com These isomers differ in the spatial orientation of their substituent groups. NOE experiments can distinguish between these isomers by identifying correlations between specific protons. For instance, an NOE correlation between a proton on the C11 methyl group and a proton at the C2 position would indicate that these groups are on the same side of the molecule (a cis relationship), providing critical data to establish the relative configuration. By observing a set of these through-space interactions, the absolute configuration of a specific this compound isomer can be determined. nih.govnih.gov

Other Spectroscopic Methods

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a sample is irradiated with infrared light, it absorbs energy at these specific frequencies, and the resulting absorption spectrum serves as a molecular "fingerprint."

In the context of this compound, FTIR analysis provides valuable information about its chemical structure. As a cyclic ether, this compound exhibits characteristic spectral features. The most prominent of these is the C-O-C stretching vibration of the ether linkage, which is expected to produce a strong absorption band in the fingerprint region of the spectrum, typically between 1250 and 1050 cm⁻¹. pressbooks.publibretexts.org The exact position of this peak can be influenced by the spirocyclic nature of the molecule.

Additionally, the presence of the alkene functional group (C=C) in the six-membered ring gives rise to specific absorption bands. A medium-intensity C=C stretching vibration is anticipated in the 1680–1640 cm⁻¹ region. pressbooks.pub The vinylic C-H bond of the alkene group is expected to show a stretching absorption above 3000 cm⁻¹, typically in the range of 3100–3020 cm⁻¹. pressbooks.pub Furthermore, characteristic out-of-plane bending vibrations for the substituted alkene can appear in the 1000-700 cm⁻¹ range, which can help confirm the substitution pattern. libretexts.org

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkane) | Stretch | 2850-2960 | Strong |

| C-H (Alkene) | Stretch | 3020-3100 | Medium |

| C=C (Alkene) | Stretch | 1640-1680 | Medium, may be weak |

| C-O (Ether) | Stretch | 1050-1250 | Strong |

| CH₂ | Bend | ~1465 | Medium |

| CH₃ | Bend | ~1375 | Medium |

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. This technique is particularly sensitive to non-polar bonds, making it well-suited for analyzing the carbon skeleton and C=C double bonds.

For this compound, Raman spectroscopy would be effective in characterizing the C=C double bond within the cyclohexene (B86901) ring, which would typically show a strong signal in the Raman spectrum. Symmetrically substituted or non-polar C=C bonds that give weak signals in FTIR often produce strong, sharp peaks in Raman spectra. mdpi.com The C-C single bond vibrations of the aliphatic rings would also be Raman active and contribute to the fingerprint region of the spectrum.

While detailed Raman spectral data for this compound is not widely published, the technique is broadly applied in the analysis of essential oils and terpenes for quality control and identification. rruff.info The analysis of related norisoprenoids in wine has also utilized Raman spectroscopy, demonstrating its utility for this class of compounds. mdpi.com

Table 2: Expected Raman Active Vibrational Modes for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H (Alkane/Alkene) | Stretch | 2800-3100 | Strong |

| C=C (Alkene) | Stretch | 1640-1680 | Strong |

| C-C (Ring) | Stretch | 800-1200 | Medium |

| C-O-C (Ether) | Stretch | 1050-1250 | Weak-Medium |

Electroantennography (EAG) for Biological Activity Assessment

Electroantennography (EAG) is an electrophysiological technique used to measure the olfactory response of an insect's antenna to a volatile compound. nih.gov It is a powerful screening tool for identifying which specific chemical compounds in a complex mixture, such as a floral scent or a pheromone blend, are biologically active and can be detected by an insect. nih.gov The procedure involves placing an insect's excised antenna between two electrodes and passing a puff of air containing the odorant over it. The resulting change in electrical potential across the antenna, which represents the sum of responses from numerous olfactory receptor neurons, is recorded as an electroantennogram. nih.gov

This compound is a significant aroma component of various plants, including tea (Camellia sinensis). nih.gov As many insects rely on volatile cues to locate host plants for feeding or oviposition, it is plausible that this compound plays a role in insect-plant interactions. nih.govuwi.edu Studies have utilized EAG to investigate the responses of various tea pests to volatiles emitted from tea plants. For example, the tea slug moth (Iragoides fasciata) and the alate tea aphid (Toxoptera aurantii) have been shown to respond to a range of compounds present in tea shoot odor. nih.govuwi.eduresearchgate.net

While specific EAG studies focusing solely on this compound are not extensively documented in readily available literature, research on insects associated with tea provides a strong basis for its potential biological activity. In a study on Iragoides fasciata, antennae of both male and female moths were tested against 26 different plant volatiles associated with tea. nih.govresearchgate.net The results indicated that green leaf volatiles elicited significant responses, and male antennae were generally more sensitive. nih.govresearchgate.net Given that this compound is a key volatile in tea, it is a prime candidate for eliciting EAG responses in such specialized insects. Confirmation of its activity would require direct testing in an EAG setup. A positive EAG response would indicate that the insect's antenna possesses receptors for this compound, suggesting it could be a behaviorally relevant compound. nih.gov

Biological and Pharmacological Investigations

Role as a Kairomone in Insect Chemical Ecology

Theaspirane plays a crucial role in the chemical ecology of insects, specifically in mediating the interactions between the banana weevil (Cosmopolites sordidus) and its host plant.

The (2R,5S) enantiomer of this compound has been identified as a key kairomone responsible for attracting the banana weevil, Cosmopolites sordidus carta-evidence.orgx-mol.comnih.govreading.ac.uk. This attraction is primarily mediated by senesced (naturally dried) leaves of the host banana plant, Musa spp., which emit this compound as a volatile compound carta-evidence.orgnih.govreading.ac.ukresearchgate.netresearchgate.netresearchgate.net. Adult banana weevils exhibit a strong attraction to these senesced leaves, indicating that this compound acts as a significant olfactory cue for host plant location researchgate.netresearchgate.net. Studies have demonstrated that synthetic (2R,5S)-Theaspirane can elicit an attraction response comparable to that of natural banana leaf material carta-evidence.org. The compound is recognized as a major volatile component that guides the banana weevil to its food source and breeding sites mdpi.com.

The identification of this compound's role as a kairomone has been substantiated through various sophisticated behavioral bioassays and analytical techniques. Olfactometer studies have been instrumental in demonstrating the attraction of adult C. sordidus to senesced banana leaves and their volatile organic compounds (VOCs) carta-evidence.orgnih.govreading.ac.ukresearchgate.netresearchgate.netcardiff.ac.ukgoogle.com. These studies typically involve presenting the insects with different stimuli in a controlled environment to measure their directional preference.

Coupled gas chromatography-electroantennography (GC-EAG) has been a critical method, allowing researchers to record the electrophysiological responses of C. sordidus antennae to specific volatile compounds collected from banana leaves carta-evidence.orgnih.govreading.ac.ukresearchgate.netresearchgate.netcardiff.ac.uk. This technique helps pinpoint compounds that elicit a neural response, indicating their potential biological significance. Gas chromatography-mass spectrometry (GC-MS) has further confirmed the identity of this compound within these volatile mixtures carta-evidence.orgnih.govreading.ac.uk. In laboratory behavioral tests, synthetic (2R,5S)-Theaspirane has proven to be as attractive as the natural host leaf material, underscoring its efficacy as a specific attractant carta-evidence.orgnih.gov. For instance, in linear three-chamber olfactometer assays, senesced banana leaf material and collected VOCs showed significantly higher attractiveness to female C. sordidus compared to control conditions (P=0.013 and 0.001, respectively) reading.ac.ukgoogle.com. Furthermore, a mixture of the (2R,5S) and (2S,5R) isomers of this compound demonstrated behavioral activity at low doses, specifically 0.2 µg and 0.02 µg, with statistical significance (P<0.003 and P<0.01, respectively) nih.gov.

Potential Biological Activities

Modulation of Receptor Activity

Research has identified this compound as a modulator of specific cellular receptors, primarily the Gamma-Aminobutyric Acid type A (GABA A) receptor. Studies indicate that this compound can potentiate the activity of GABA A receptors, leading to a significant increase in the receptor's response. Specifically, this compound has been shown to cause a 2- to 3.8-fold potentiation of GABA A receptor activity in experimental systems researchgate.net. The proposed mechanism for this modulation is allosteric, suggesting that this compound binds to a site on the receptor distinct from the primary GABA binding site. This allosteric modulation is thought to be influenced by structural features of the molecule, such as the presence of hydroxyl groups and its bicyclic character, which are common in compounds that act similarly to alcohols and anesthetics researchgate.netresearchgate.net. Importantly, the modulatory effect of this compound on GABA A receptors has been observed to be independent of the presence of the γ2 subunit, a common component of these receptors researchgate.net.

Beyond GABA A receptors, compounds with structural similarities to this compound are also being investigated for their regulatory effects on Transient Receptor Potential Melastatin 8 (TRPM8) channels google.com. These compounds can function as either agonists or antagonists, thereby modulating TRPM8 channel activity. TRPM8 channels play a crucial role in the sensation of cold and pain. Consequently, the modulation of TRPM8 is a focus of research for potential therapeutic applications in conditions such as inflammatory pain, hyperalgesia, overactive bladder, and possibly certain types of tumors, including prostate cancer google.com.

Ecological and Environmental Significance

Role in Plant-Insect Interactions

Theaspirane functions as a semiochemical, influencing the behavior of insects, particularly in host-plant location and pest management strategies. Insects utilize volatile organic compounds (VOCs) emitted by plants to identify suitable hosts for feeding and reproduction researchgate.net. This compound has been identified as a significant attractant for certain insect species. Specifically, (2R,5S)-theaspirane is recognized as a kairomone, a chemical cue emitted by senesced banana leaves that strongly attracts the banana weevil (Cosmopolites sordidus) mdpi.comrothamsted.ac.ukresearchgate.nettandfonline.com. This attraction to senesced plant material highlights the compound's role in guiding pests to potential food sources.

Research has also indicated that (±)-theaspirane can elicit positive chemotaxis, or attraction, in Western Flower Thrips (Frankliniella occidentalis) researchgate.net. While some studies suggest that predators like Orius insidiosus might respond to floral resources rather than specific plant defense signals for predator attraction, the role of VOCs in mediating predator-prey interactions is complex mdpi.com. Theaspiranes, in general, are being explored for their potential application in integrated pest management, either as attractants in traps or as components of strategies to manage pest populations rothamsted.ac.uknih.govcarta-evidence.org.

Influence on Plant Defense Mechanisms

Volatile organic compounds (VOCs) are crucial components of plant defense systems, acting as signals that can deter herbivores, attract natural enemies of pests, and even prime neighboring plants for defense mdpi.comresearchgate.net. Plants employ a diverse array of specialized metabolites, including VOCs, to protect themselves from herbivory and pathogen attack mdpi.comcabidigitallibrary.org. While direct evidence of this compound's specific role in activating plant defense pathways is still emerging, its classification as a VOC involved in plant-insect interactions suggests it contributes to this broader signaling network.

Plants under herbivore attack can emit Herbivore-Induced Plant Volatiles (HIPVs) that serve multiple functions, such as attracting predators and parasitoids, thereby facilitating indirect defense mdpi.com. Similarly, compounds that repel or deter herbivores can be considered direct defense mechanisms mdpi.comresearchgate.net. The aspirane's known attractant properties for certain pests, while useful for pest management, also implies it is a signal that insects use to locate plants, which is a key aspect of the plant-insect interaction landscape that plants have evolved to manage through various defense strategies.

Contribution to Volatile Organic Compound Profiles in Plants

This compound is a naturally occurring compound found in the volatile oil profiles of numerous plant species, contributing significantly to their characteristic aromas nih.govontosight.aithegoodscentscompany.comebi.ac.uk. It is known for its complex scent, often described as fresh, herbal, tea-like, woody, floral, and sometimes spicy or tobacco-like pellwall.comperfumersapprentice.comsigmaaldrich.com. This compound has been identified in a wide range of plants, including:

Tea plants (Camellia sinensis) ontosight.aipellwall.comsigmaaldrich.com

Raspberries nih.govthegoodscentscompany.comebi.ac.uksigmaaldrich.com

Passion fruits nih.govthegoodscentscompany.comebi.ac.uksigmaaldrich.com

Grapes ontosight.aithegoodscentscompany.comsigmaaldrich.com

Blackberry fruit thegoodscentscompany.com

Guava fruit thegoodscentscompany.com

Cherimoya sigmaaldrich.com

Dendrobium officinale flowers nih.gov

Ulex europaeus (gorse) and Cytisus scoparius (Scotch broom) plos.orgresearchgate.net

Olea europaea (olive) acgpubs.org

Catharanthus roseus and Baccharis dracunculifolia nih.gov

The presence of this compound in these diverse plant matrices underscores its role in defining their sensory characteristics and contributes to the complexity of their volatile organic compound profiles ontosight.aiebi.ac.uk.

Environmental Impact of this compound Production and Application

The synthesis of this compound has historically involved methods that raise environmental concerns. Early synthetic routes, such as those pioneered by Masuda et al. and Torii et al., utilized hazardous reagents like aluminum chloride hexahydrate, sodium-ammonia systems, and cupric bromide, leading to the generation of significant metallic waste mdpi.comresearchgate.net. Electrochemical synthesis methods also presented sustainability challenges, including the use of platinum electrodes and toxic reagents such as bis(p-chlorophenyl) diselenide mdpi.com.

In response to these issues, research has focused on developing greener and more sustainable synthesis approaches. Microwave-assisted reactions, combined with green chemistry principles, have been employed to reduce reaction times, improve yields and stereoselectivity, and minimize the use of toxic reagents and waste generation mdpi.com. This shift towards environmentally conscious synthesis is crucial for the scalable and sustainable production of this compound for its various applications mdpi.com.